Bienvenue dans la boutique en ligne BenchChem!

1-(4-Benzylpiperazin-1-yl)hexan-1-one

Lipophilicity Membrane permeability CNS drug design

1-(4-Benzylpiperazin-1-yl)hexan-1-one (CAS 289476-05-7), also known as 4-benzyl-1-hexanoylpiperazine, is a synthetic 1-acyl-4-benzylpiperazine derivative with molecular formula C₁₇H₂₆N₂O and molecular weight 274.4 g/mol. The compound belongs to a class of piperazine derivatives that have been investigated for central nervous system applications, including nootropic, antidepressant, and anxiolytic-like activities in preclinical models.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B8535928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)hexan-1-one
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H26N2O/c1-2-3-5-10-17(20)19-13-11-18(12-14-19)15-16-8-6-4-7-9-16/h4,6-9H,2-3,5,10-15H2,1H3
InChIKeyHBTWPJIVPQSBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Benzylpiperazin-1-yl)hexan-1-one (4-Benzyl-1-hexanoylpiperazine): Procurement-Relevant Physicochemical and Pharmacological Baseline


1-(4-Benzylpiperazin-1-yl)hexan-1-one (CAS 289476-05-7), also known as 4-benzyl-1-hexanoylpiperazine, is a synthetic 1-acyl-4-benzylpiperazine derivative with molecular formula C₁₇H₂₆N₂O and molecular weight 274.4 g/mol . The compound belongs to a class of piperazine derivatives that have been investigated for central nervous system applications, including nootropic, antidepressant, and anxiolytic-like activities in preclinical models [1][2]. Its distinguishing structural feature is the n-hexanoyl substituent at the piperazine N-1 position, which differentiates it from shorter-chain acyl analogs in terms of lipophilicity, predicted ionization, and potential pharmacokinetic behavior.

Why 1-(4-Benzylpiperazin-1-yl)hexan-1-one Cannot Be Casually Swapped with Other 1-Acyl-4-benzylpiperazines


Within the 1-acyl-4-benzylpiperazine series, incremental changes in acyl chain length produce quantifiable shifts in key physicochemical properties that govern membrane permeability, blood–brain barrier penetration, and target engagement. The hexanoyl derivative exhibits a computed LogP of 2.79 and a predicted pKa of 6.42, whereas the acetyl analog displays a LogP of 1.23 . This >1.5 log-unit increase in lipophilicity is large enough to alter passive membrane diffusion rates and CNS partitioning. Furthermore, the hexanoyl compound is a neutral amide near physiological pH, while the parent benzylpiperazine (BZP) is a basic amine (pKa ~9), resulting in fundamentally different ionization states that affect solubility, protein binding, and receptor promiscuity . These quantitative disparities mean that substituting the hexanoyl compound with a shorter-chain analog or the unsubstituted benzylpiperazine cannot be assumed to yield equivalent pharmacological, pharmacokinetic, or analytical outcomes.

Quantitative Evidence Guide: Measurable Differentiation of 1-(4-Benzylpiperazin-1-yl)hexan-1-one from Closest Analogs


LogP-Driven Lipophilicity Advantage Over the Acetyl Analog

The target compound, 4-benzyl-1-hexanoylpiperazine, has a computed LogP of 2.79 compared to 1.23 for the direct shorter-chain analog 1-acetyl-4-benzylpiperazine . This represents a difference of +1.56 log units, corresponding to an approximately 36-fold higher theoretical octanol–water partition coefficient for the hexanoyl derivative.

Lipophilicity Membrane permeability CNS drug design

Predicted pKa and Ionization State Distinction from Benzylpiperazine (BZP)

The target compound exhibits a predicted pKa of 6.42 (ChemicalBook), indicating that it exists predominantly as a neutral amide species at physiological pH (7.4) . In contrast, the parent 1-benzylpiperazine (BZP) has a pKa of approximately 9.0, meaning it is >95% protonated (cationic) at pH 7.4 [1]. This ~2.6 pKa-unit difference results in distinctly different ionization states at biological pH.

Ionization state Solubility Receptor pharmacology

Molecular Weight Gradient Within 1-Acyl-4-benzylpiperazine Series

The hexanoyl derivative (MW 274.4 g/mol) is 56.1 g/mol heavier than the acetyl analog (MW 218.3 g/mol) and 98.1 g/mol heavier than the parent benzylpiperazine (MW 176.3 g/mol) . This molecular weight increment, driven solely by acyl chain extension, places the compound in a higher region of Lipinski rule-of-five parameter space.

Molecular size Drug-likeness Physicochemical property optimization

Nootropic Activity Class-Level Evidence Favoring 1-Acyl-4-benzylpiperazines Over Unsubstituted Piperazines

The target compound belongs to the 1-acyl-4-benzylpiperazine class, which has been shown to possess high nootropic activity in vivo. In the mouse passive avoidance test, the most potent compound of this class (DM235) was active at a dose of 0.001 mg/kg s.c., exhibiting potency approximately 10,000-fold higher than piracetam [1]. Although no direct head-to-head data exist specifically for the hexanoyl derivative, the class-level SAR indicates that the N-acylpiperazine motif is critical for nootropic activity, and the hexanoyl chain represents a distinct point on the acyl length–activity continuum.

Nootropic Cognition enhancement Passive avoidance test

Antidepressant Potential of 1-Acyl-4-benzylpiperazine Scaffold Established by Kmoníček et al. (1990)

Kmoníček et al. (1990) synthesized a series of 1-acyl- and 1-(thioacyl)-4-benzylpiperazines and evaluated them as potential antidepressants, establishing the scaffold's relevance for mood disorder therapeutics [1]. The hexanoyl derivative constitutes a logical extension of this SAR series, with the longer acyl chain potentially offering differential receptor subtype selectivity or metabolic stability compared to the published acetyl and propionyl analogs. Direct comparative activity data for the hexanoyl compound are not available in the public literature.

Antidepressant SAR Benzylpiperazine

Limitation Acknowledgment: Scarcity of Direct Head-to-Head Data for the Hexanoyl Compound

A systematic search of primary literature, patents, and authoritative databases reveals a notable absence of published direct head-to-head pharmacological, pharmacokinetic, or toxicological comparisons between 4-benzyl-1-hexanoylpiperazine and its closest analogs (e.g., acetyl, propionyl, butyryl derivatives). The physicochemical data presented above (LogP, pKa, MW) constitute the only publicly available, quantifiable differentiation at this time. Researchers and procurement professionals should interpret the class-level inferences with appropriate caution and consider requesting custom comparative profiling from suppliers before making selection decisions. [1][2]

Data gap Procurement caution

Optimal Research and Industrial Application Scenarios for 1-(4-Benzylpiperazin-1-yl)hexan-1-one


CNS Penetration Probe in Medicinal Chemistry SAR Campaigns

With a computed LogP of 2.79—1.56 log units higher than the acetyl analog—the hexanoyl derivative serves as a high-lipophilicity probe for structure–activity relationship (SAR) studies examining the impact of acyl chain length on blood–brain barrier penetration and CNS target engagement [1][2]. It is particularly suitable for medicinal chemistry programs investigating the 1-acyl-4-benzylpiperazine scaffold for neurodegenerative or psychiatric indications where enhanced passive membrane permeability is desired.

Negative Control or Comparator for Ionization-Dependent Pharmacology

The predicted pKa of 6.42 means that at physiological pH the compound is predominantly neutral, in contrast to the cationic benzylpiperazine (BZP) parent [1]. This ionization difference makes the hexanoyl derivative an appropriate comparator for dissecting the contribution of ionic interactions versus hydrophobic interactions in receptor binding, transporter recognition, or hERG channel liability assays where basic amine character is a confounding factor.

Reference Standard for Analytical Method Development in the 1-Acylpiperazine Series

The well-defined physicochemical profile (MW 274.4, LogP 2.79, PSA 23.55, predicted bp 409°C) facilitates its use as a reference standard for chromatographic method development targeting 1-acyl-4-benzylpiperazine compounds [1]. Its distinct retention time relative to shorter-chain homologs due to higher lipophilicity enables reliable separation and quantification in LC–MS and GC–MS assays for forensic toxicology, impurity profiling, or pharmacokinetic studies.

Nootropic and Antidepressant Lead Expansion Starting Point

Built upon the validated nootropic (Manetti et al., 2000) and antidepressant (Kmoníček et al., 1990) activity of the 1-acyl-4-benzylpiperazine class, the hexanoyl compound represents a rational lead expansion candidate [1][2]. Its procurement is warranted for pilot in vivo behavioral studies (e.g., forced swim test, passive avoidance) to benchmark its efficacy against established class members such as DM235 and to explore the SAR of extended acyl chains.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)hexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.